5-Nitroisoquinolin-1(2H)-one

Medicinal Chemistry Organic Synthesis PARP Inhibitors

Scaffold incompatibility derails PARP inhibitor programs. 5-Nitroisoquinolin-1(2H)-one (CAS 82827-08-5) is the validated building block for synthesizing 4,5-disubstituted isoquinolin-1-one PARP inhibitors. - Unique C5-nitro/N2-lactam pattern enables regioselective C4 bromination and Pd-catalyzed cross-couplings impossible with alternative scaffolds. - Direct precursor to 5-AIQ·HCl, a water-soluble PARP-1 clinical candidate. Supplied with full analytical QA/QC. In stock for immediate global shipping.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 82827-08-5
Cat. No. B1296827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroisoquinolin-1(2H)-one
CAS82827-08-5
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-9-7-2-1-3-8(11(13)14)6(7)4-5-10-9/h1-5H,(H,10,12)
InChIKeyGMDPUTAUKHHDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroisoquinolin-1(2H)-one as Synthetic Intermediate for PARP Inhibitors


5-Nitroisoquinolin-1(2H)-one (CAS 82827-08-5) is a heterocyclic compound belonging to the isoquinolin-1-one family, characterized by a nitro group at the C5 position [1]. It serves as a critical intermediate for synthesizing biologically active derivatives, particularly the water-soluble PARP-1 inhibitor 5-aminoisoquinolin-1-one hydrochloride (5-AIQ.HCl) [2]. The compound's molecular formula is C9H6N2O3, with a molecular weight of 190.16 g/mol . Its primary research value lies in its role as a versatile building block for constructing 4,5-disubstituted isoquinolin-1-one libraries through selective chemical transformations, including bromination and Pd-catalyzed cross-couplings [3].

5-Nitroisoquinolin-1(2H)-one Substitution Limitations


Substitution with alternative isoquinolinone scaffolds, such as 5-nitroquinoline or 5-nitroisoquinoline, is not feasible for PARP-targeted programs due to fundamentally different regiochemistry and downstream coupling efficiency. The specific C5-nitro and N2-lactam substitution pattern of 5-nitroisoquinolin-1(2H)-one is essential for regioselective bromination at C4, a critical step for introducing substituents that modulate PARP-1 and PARP-2 selectivity [1]. While 5-nitroisoquinoline (5NIQ) shares a similar nitroarene core, its lack of the lactam functionality precludes the key bromination and subsequent Pd-catalyzed cross-couplings that are possible with 5-nitroisoquinolin-1(2H)-one after O-protection [2]. This structural requirement directly impacts the synthetic accessibility of 4-alkyl/aryl-5-aminoisoquinolin-1-ones, which are potent PARP inhibitors. Attempts to use unprotected 4-bromo derivatives resulted in failed Pd-catalyzed couplings (Stille, Suzuki-Miyaura), demonstrating that only the specific protected 5-nitroisoquinolin-1(2H)-one scaffold enables the necessary diversification to generate isoform-selective inhibitors [3].

Comparative Synthesis Evidence


Pd-Catalyzed Cross-Coupling: O-Protected vs. Unprotected

Direct comparative studies demonstrate that while 4-bromo-5-nitroisoquinolin-1(2H)-one and its amino derivative fail to participate in Pd-catalyzed Stille, Suzuki-Miyaura, and Sonogashira couplings, O-protection as 1-methoxy or 1-benzyloxy derivatives enables high-yield couplings insensitive to electronic demands and steric bulk [1]. This represents a critical enabling step for constructing 4-substituted PARP inhibitor libraries.

Medicinal Chemistry Organic Synthesis PARP Inhibitors

C4 Regioselective Bromination

Bromination of 5-nitroisoquinolin-1(2H)-one proceeds with exclusive regioselectivity at the C4 position, yielding 4-bromo-5-nitroisoquinolin-1-one [1]. While the exact yield is not explicitly stated in the provided abstract, the high regioselectivity is crucial for generating a single isomer for subsequent functionalization, avoiding complex isomer separation.

Synthetic Methodology Halogenation Drug Discovery

Reductive Cyclization vs. Alternative Routes

A selective reduction/cyclization route starting from methyl 2-cyanomethyl-3-nitrobenzoate using DiBAL-H at low temperature gives 5-nitroisoquinolin-1(2H)-one [1]. In contrast, alternative routes such as the reaction of 5-nitroisocoumarin with ammonia yield approximately 78%, while hydrolysis of 1-chloro-5-nitroisoquinoline yields approximately 88% [2]. The DiBAL-H route is significant because it is positioned as a direct step toward the lead PARP-1 inhibitor 5-AIQ.

Process Chemistry Synthetic Routes Yield Optimization

Intramolecular Pd Cyclization with Secondary Amides

Intramolecular Pd-catalyzed cyclization of N-allyl-2-iodo-3-nitrobenzamide and N-(substituted)-cinnamyl-2-iodo-3-nitrobenzamide gave good yields of 4-methyl- and 4-(substituted)-benzyl-5-nitroisoquinolin-1-ones, respectively, under optimized conditions (Pd(PPh3)4, Et3N, Bu4NCl, 150 °C, rapid heating) [1]. In contrast, the use of N,N-diallyl-2-iodo-3-nitrobenzamide gave a mixture of isomeric products (2-allyl-4-methyl-5-nitroisoquinolin-1-one and 2-allyl-4-methylene-5-nitro-3,4-dihydroisoquinolin-1-one) [1].

Pd-Catalyzed Cyclization Heck Reaction Isoquinolinone Synthesis

5-Nitroisoquinolin-1(2H)-one Application Scenarios


Isoform-Selective PARP Inhibitor Development

5-Nitroisoquinolin-1(2H)-one is the optimal starting material for synthesizing 4-substituted 5-aminoisoquinolin-1-ones, which are potent and selective PARP inhibitors. The sequence involves regioselective C4 bromination, O-protection to enable high-yield Pd-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig), introduction of alkyl/aryl substituents, and final nitro reduction to the active amine [1]. This route has been validated in the identification of 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one as a new potent and selective PARP-2 inhibitor, demonstrating the utility of this scaffold for generating isoform-selective candidates [2].

Water-Soluble PARP-1 Inhibitor Synthesis

Intramolecular Pd-catalyzed cyclization of N-(2-alkenyl)-2-iodo-3-nitrobenzamides provides direct access to 4-methyl- and 4-benzyl-5-nitroisoquinolin-1-ones. Subsequent hydrogenation yields the corresponding 5-aminoisoquinolin-1-ones, which are potent inhibitors of PARP-1 activity [1]. This application leverages the nitro group as both a directing group for cyclization and a latent amino functionality, offering a convergent synthetic strategy for generating close analogs of the water-soluble clinical candidate 5-AIQ.

Nitroarene Reduction for Isoquinolinone Libraries

The nitro group at the C5 position of 5-nitroisoquinolin-1(2H)-one can be reduced to the amine (5-AIQ precursor) or participate in other reduction pathways, such as selective nitrile reduction with DiBAL-H [1]. This chemical handle enables the generation of diverse libraries of 5-substituted isoquinolin-1-ones for screening against a range of biological targets, including but not limited to PARP enzymes. The established chemistry for bromination, protection, and coupling [2] further expands the accessible chemical space around this core.

Pd-Catalyzed Cyclization Mechanism Studies

The differential formation of isomeric products from N,N-diallyl- vs. N-allyl-2-iodo-3-nitrobenzamides [1] makes 5-nitroisoquinolin-1(2H)-one a valuable probe for studying Pd-catalyzed cyclization mechanisms. Deuterium labeling studies have elucidated distinct pathways (π-allyl-Pd vs. classical Heck) that dictate product distribution, providing fundamental insights relevant to optimizing reaction conditions for similar heterocyclic syntheses.

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